molecular formula C6H11N3O B1405100 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1780622-29-8

2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1405100
CAS No.: 1780622-29-8
M. Wt: 141.17 g/mol
InChI Key: WVQBODLOXGTVCY-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound featuring a pyrazole core linked to an ethanamine chain, serving as a valuable scaffold in organic and medicinal chemistry research. The pyrazole ring is a nitrogen-containing heterocycle recognized as a privileged structure in rational drug design, present in numerous compounds with a wide spectrum of pharmacological activities . This specific analog incorporates a methoxy functional group at the 4-position of the pyrazole ring; such substitutions are key in modifying the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity, which are critical parameters for optimizing interactions with biological targets . Researchers can utilize this amine as a versatile building block for the synthesis of more complex molecules. Its structure makes it suitable for exploring structure-activity relationships (SAR) in drug discovery programs, particularly in developing ligands for various enzymes and receptors . While the specific biological profile of this compound is not fully characterized, pyrazole derivatives, in general, have been extensively investigated for their cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory properties in scientific literature . The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methoxypyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-10-6-4-8-9(5-6)3-2-7/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQBODLOXGTVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as an enone or an α,β-unsaturated ester.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the corresponding hydroxy-pyrazole using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the ethanamine group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with an appropriate ethylamine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with an α,β-unsaturated carbonyl compound (e.g., enones).
  • Introduction of the Methoxy Group : Methylation of a hydroxy-pyrazole using methyl iodide in a basic medium.
  • Attachment of the Ethanamine Group : A nucleophilic substitution reaction where the pyrazole derivative reacts with an ethylamine derivative under basic conditions.

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds. Its potential therapeutic applications include:

  • Neurological Disorders : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Anti-inflammatory Agents : Research indicates that derivatives of this compound could modulate inflammatory responses.

Biological Studies

The compound is under investigation for various biological activities:

  • Antimicrobial Properties : Studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Activity : Preliminary data indicate that it may inhibit cancer cell proliferation through specific biochemical pathways.

Materials Science

In materials science, this compound is being explored for its role in developing novel materials with unique electronic or optical properties. Its incorporation into polymer matrices has shown promise in enhancing conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy group and the ethanamine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Structural Analogs and Their Features
Compound Name CAS Number Molecular Formula Key Substituents Purity/Storage Key Features/Applications
2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine Not Provided C₆H₁₁N₃O 4-methoxy, ethylamine N/A Potential biological interactions
1-(2-Methoxyethyl)-1H-pyrazol-4-amine 948570-74-9 C₆H₁₁N₃O Methoxyethyl, 4-amine 95+%, 250 mg Medical intermediate
2-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine 1247433-19-7 C₇H₁₃N₃O 1-methyl, 4-methoxyethyl - Structural isomer with methyl group
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride 1820740-72-4 C₁₁H₁₄Cl₃N₃ Chlorophenyl, imidazole, dihydrochloride - Enhanced lipophilicity, salt form
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine 1497999-11-7 C₈H₁₅N₃O Ethoxy, ethyl, methyl - Increased steric bulk

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Halogen Groups: The methoxy group in the target compound is electron-donating, enhancing solubility via polar interactions.
  • Alkyl Chains : Compounds like 5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine (C₈H₁₅N₃O) exhibit greater steric bulk due to ethyl and ethoxy groups, which may hinder binding to compact active sites compared to the target compound’s simpler structure .

Biological Activity

2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

Chemical Formula C7H10N2O\text{Chemical Formula C}_7\text{H}_{10}\text{N}_2\text{O}

It possesses a methoxy group (-OCH₃) that enhances its solubility and biological activity. The pyrazole ring is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. The methoxy group and the ethanamine moiety facilitate interactions through hydrogen bonding and hydrophobic interactions, influencing pharmacokinetics and pharmacodynamics.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing pyrazole moieties have demonstrated efficacy against various bacterial strains, including Escherichia coli and Pseudomonas fluorescens. The incorporation of the methoxy group in this compound may enhance its antimicrobial potency .

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit substantial anticancer effects. For example, compounds similar to this compound have shown antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and NCI H-522 (lung cancer). The mechanism involves the induction of apoptosis through caspase activation pathways .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.08
Similar Pyrazole DerivativeNCI H-5220.26

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It has been shown to reduce inflammation in various experimental models, suggesting its potential as an anti-inflammatory agent .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of pyrazole derivatives, including this compound. The results indicated that compounds with a methoxy substituent displayed enhanced activity against MCF-7 cells, with IC50 values significantly lower than those of unsubstituted analogs .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of pyrazole derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could inhibit acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease, thereby improving cognitive function in vitro .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization or nucleophilic substitution reactions. For example, pyrazole derivatives can be synthesized via condensation of hydrazine derivatives with β-keto esters or via cyclization using phosphoryl chloride (POCl₃) under reflux conditions. highlights the use of POCl₃ at 120°C for cyclization of substituted benzoic acid hydrazides to form pyrazole cores .
  • Key Considerations : Optimizing temperature, solvent (e.g., ethanol or DMF), and stoichiometry of reactants (e.g., hydrazine:carbonyl ratio) significantly impacts yield and purity. Microwave-assisted synthesis ( ) can reduce reaction time and improve regioselectivity .

Q. How is the structural characterization of this compound validated?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, reports ¹H-NMR analysis in MeOD to confirm the presence of characteristic pyrazole protons and methoxy groups . X-ray crystallography (e.g., SHELX refinement in ) resolves crystal packing and hydrogen-bonding interactions, critical for confirming stereochemistry .

Advanced Research Questions

Q. What strategies address discrepancies in biological activity data for this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., methoxy position, alkyl chain length) can resolve contradictions. demonstrates that substituting the 4-methoxyphenyl group with halogens enhances antitubercular activity, while bulkier groups reduce bioavailability .
  • In Silico Modeling : Molecular docking (e.g., using AutoDock Vina) identifies binding interactions with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to rationalize activity variations .

Q. How can crystallographic data refine the conformational analysis of this compound derivatives?

  • Methodology : SHELXL ( ) is used for structure refinement. Key steps include:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces thermal displacement parameter (Ueq) errors.
  • Hydrogen Bond Analysis : highlights intermolecular N–H···N interactions in pyrazole derivatives, stabilizing crystal lattices .
  • Twinning and Disorder : For twinned crystals (common in flexible amines), SHELXL’s TWIN and BASF commands resolve overlapping reflections .

Q. What are the challenges in optimizing this compound for selective enzyme inhibition?

  • Methodology :

  • Enzyme Assays : Competitive binding assays (e.g., fluorescence polarization) measure IC₅₀ values against off-target enzymes (e.g., carbonic anhydrase in ) to assess selectivity .
  • Metabolic Stability : Microsomal incubation (e.g., liver microsomes) identifies metabolic hotspots (e.g., N-demethylation of the methoxy group) for structural blocking via fluorination or cyclopropyl substitution ( ) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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